molecular formula C21H24FN3O3S B2985741 N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899951-64-5

N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2985741
CAS No.: 899951-64-5
M. Wt: 417.5
InChI Key: IVFYJRGGDXWMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H24FN3O3S and its molecular weight is 417.5. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S/c22-15-8-6-14(7-9-15)11-23-19(26)13-29-20-17-4-1-5-18(17)25(21(27)24-20)12-16-3-2-10-28-16/h6-9,16H,1-5,10-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFYJRGGDXWMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

N 4 fluorobenzyl 2 2 oxo 1 tetrahydrofuran 2 yl methyl 2 5 6 7 tetrahydro 1H cyclopenta d pyrimidin 4 yl thio acetamide\text{N 4 fluorobenzyl 2 2 oxo 1 tetrahydrofuran 2 yl methyl 2 5 6 7 tetrahydro 1H cyclopenta d pyrimidin 4 yl thio acetamide}

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Monoamine Receptors : It has been suggested that this class of compounds may inhibit the activity of monoamine receptors such as serotonin receptors (5-HT2A), which are implicated in neuropsychiatric disorders like schizophrenia and depression .
  • Enzyme Inhibition : Some derivatives exhibit potent inhibition of enzymes involved in metabolic pathways. For example, compounds with similar structures have shown effectiveness in inhibiting carbonic anhydrase and other key enzymes .

Pharmacological Properties

The pharmacological profiling of this compound includes:

Property Description
Solubility Soluble in polar solvents like ethanol and DMSO
Stability Stable under standard laboratory conditions
Toxicity Preliminary studies suggest low toxicity at therapeutic doses

Study 1: Neuropsychiatric Applications

In a study examining the effects of compounds on serotonin receptors, it was found that similar thioacetamides showed significant binding affinity to 5-HT2A receptors. This suggests potential use in treating disorders such as anxiety and depression .

Study 2: Enzyme Inhibition

A recent investigation into enzyme inhibitors revealed that derivatives of the compound exhibited promising results in inhibiting human carbonic anhydrase. This could lead to applications in managing conditions like glaucoma and edema .

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